![molecular formula C13H16N2O3 B603283 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1676054-48-0](/img/structure/B603283.png)
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
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Description
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid, also known as BIP or BIP-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Potential
Compounds containing the imidazole moiety have been reported to show a broad range of biological activities, including antimicrobial potential . They can be effective against a variety of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anti-inflammatory and Analgesic Activities
Some derivatives of imidazole have shown anti-inflammatory and analgesic activities . This suggests that they could be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .
Antiviral Applications
Imidazole derivatives have also been used in the development of antiviral drugs . For example, enviroxime is an antiviral drug that contains the 1,3-diazole ring .
Antiulcer Applications
Drugs like omeprazole and pantoprazole, which contain the 1,3-diazole ring, are used as antiulcer medications . They work by reducing the amount of acid produced in the stomach .
Antihelmintic Applications
Imidazole derivatives like thiabendazole are used as antihelmintic drugs . These drugs are used to treat infections caused by a variety of worms and parasites .
Applications in Pseudomonas aeruginosa Infections
1H-Benzo[d]imidazole based compounds have been studied as potential inhibitors for Pseudomonas aeruginosa, a common cause of nosocomial infections . These compounds can interfere with the bacterial cell-to-cell signaling system controlling virulence, making them a promising approach for adjuvant therapy .
Bioproduction of 3-Hydroxypropionic Acid
3-Hydroxypropionic acid (3-HP) is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to the utilization of renewable biomass .
CO2-Based Manufacturing of Chemicals
3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
properties
IUPAC Name |
3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSBZAZQBGIPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid |
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